

An In-depth Technical Guide to Arachidonic Acid-d11: Chemical Properties and Stability

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Compound of Interest

Compound Name: *Arachidonic Acid-d11*

Cat. No.: *B587427*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of **Arachidonic Acid-d11** (AA-d11). This deuterated analogue of arachidonic acid is a critical tool in biomedical research and pharmaceutical development, primarily serving as an internal standard for the precise quantification of its endogenous, non-labeled counterpart.

Core Chemical Properties

Arachidonic Acid-d11 is a polyunsaturated omega-6 fatty acid where eleven hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses, as it is chemically identical to arachidonic acid but distinguishable by its higher mass.^[1] The deuterium atoms are specifically located at the 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20 positions.^[2]

Table 1: Chemical and Physical Properties of **Arachidonic Acid-d11**

Property	Value	Source
Formal Name	5Z,8Z,11Z,14Z-eicosatetraenoic-16,16,17,17,18,18,19,19,20,20,20-d ₁₁ acid	[2]
CAS Number	2692624-11-4	[2][3]
Molecular Formula	C ₂₀ H ₂₁ D ₁₁ O ₂	
Molecular Weight	315.5 g/mol	
Exact Mass	315.309274465 Da	
Purity	≥99% deuterated forms (d ₁ -d ₁₁)	
Synonyms	AA-d ₁₁ , FA 20:4-d ₁₁ , Immunocytophyt-d ₁₁	
Physical State	Typically supplied as a solution in ethanol (e.g., 1 mg/ml) or as a neat oil.	
Solubility	Miscible in Ethanol; >100 mg/ml in DMF and DMSO; 1.7 mg/ml in 0.1 M Na ₂ CO ₃ .	

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of **Arachidonic Acid-d₁₁**, preventing degradation and ensuring experimental accuracy. The polyunsaturated nature of the fatty acid makes it susceptible to oxidation.

Table 2: Stability and Recommended Storage Conditions

Parameter	Recommendation	Source
Storage Temperature	-20°C is commonly recommended. For long-term storage, -80°C is also used.	
Stability	≥ 2 years when stored properly at -20°C.	
Shipping Conditions	Shipped on wet ice in the continental US; conditions may vary for other locations.	
Handling	Store under an inert gas (e.g., Argon). Protect from light, air, and moisture.	
Supplied Form	Often supplied in an organic solvent like ethanol, which should be handled with appropriate safety precautions due to its flammability.	

Experimental Protocols and Applications

The primary application of **Arachidonic Acid-d11** is as an internal standard for the quantification of arachidonic acid and its metabolites in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use corrects for variability in sample preparation, extraction, and instrument response, enabling highly accurate measurements.

General Protocol for Quantification using AA-d11 Internal Standard

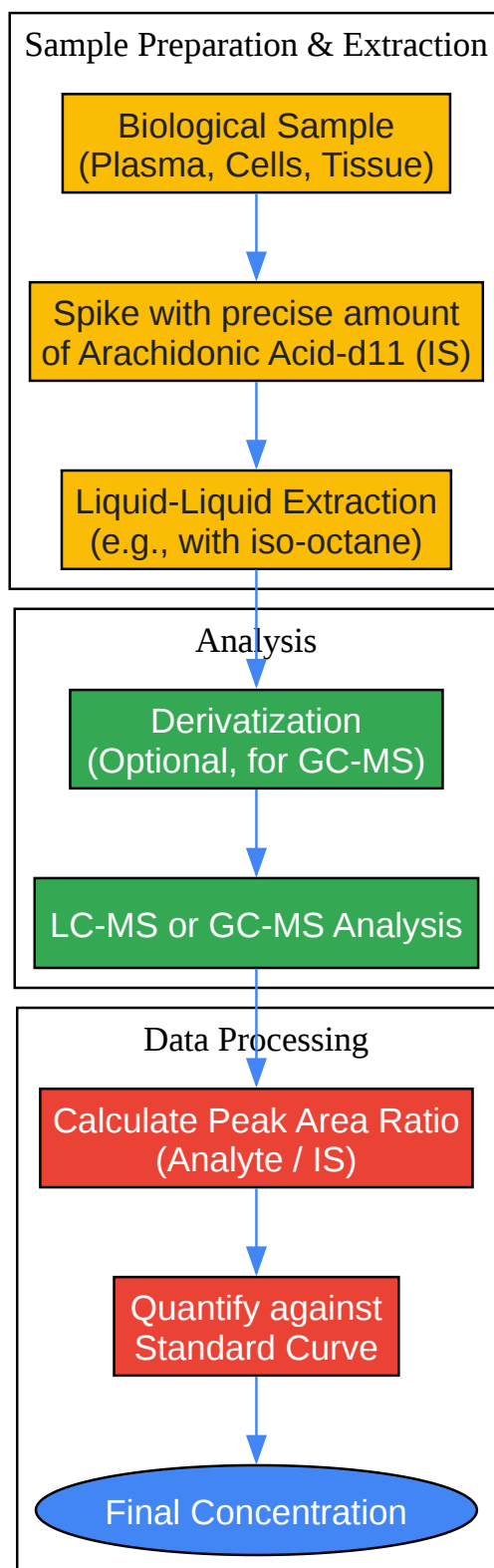
The following protocol outlines a typical workflow for the analysis of free arachidonic acid in biological matrices such as plasma, cells, or tissues.

- Sample Preparation:

- To a known volume or weight of the biological sample (e.g., 200 μ L of plasma), add a precise amount of **Arachidonic Acid-d11** internal standard (IS).
- The IS should be added at the earliest stage to account for analyte loss during the entire procedure.
- Lyse cells or homogenize tissue in a suitable solvent, typically methanol.
- Extraction:
 - Acidify the sample mixture to protonate the fatty acids.
 - Perform a liquid-liquid extraction using an organic solvent like iso-octane to separate the lipids from the aqueous phase.
 - Vortex and centrifuge the sample to ensure clear phase separation.
 - Transfer the organic layer containing the lipids to a clean tube. Repeat the extraction for complete recovery.
- Derivatization (for GC-MS):
 - Evaporate the solvent under a stream of inert gas or using a vacuum concentrator.
 - To enhance volatility and improve chromatographic performance for GC-MS, derivatize the fatty acids to their pentafluorobenzyl (PFB) esters.
 - Re-dissolve the derivatized sample in a suitable solvent (e.g., iso-octane) for injection.
- LC-MS/GC-MS Analysis:
 - Inject the prepared sample into the LC-MS or GC-MS system.
 - Develop a chromatographic method to separate arachidonic acid from other sample components.
 - Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the molecular ions corresponding to both the endogenous arachidonic acid and

the **Arachidonic Acid-d11** internal standard.

- Data Analysis:
 - Construct a standard curve using known concentrations of unlabeled arachidonic acid spiked with the same fixed concentration of AA-d11.
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each point in the standard curve and for the unknown samples.
 - Determine the concentration of arachidonic acid in the unknown samples by interpolating their peak area ratios onto the standard curve.



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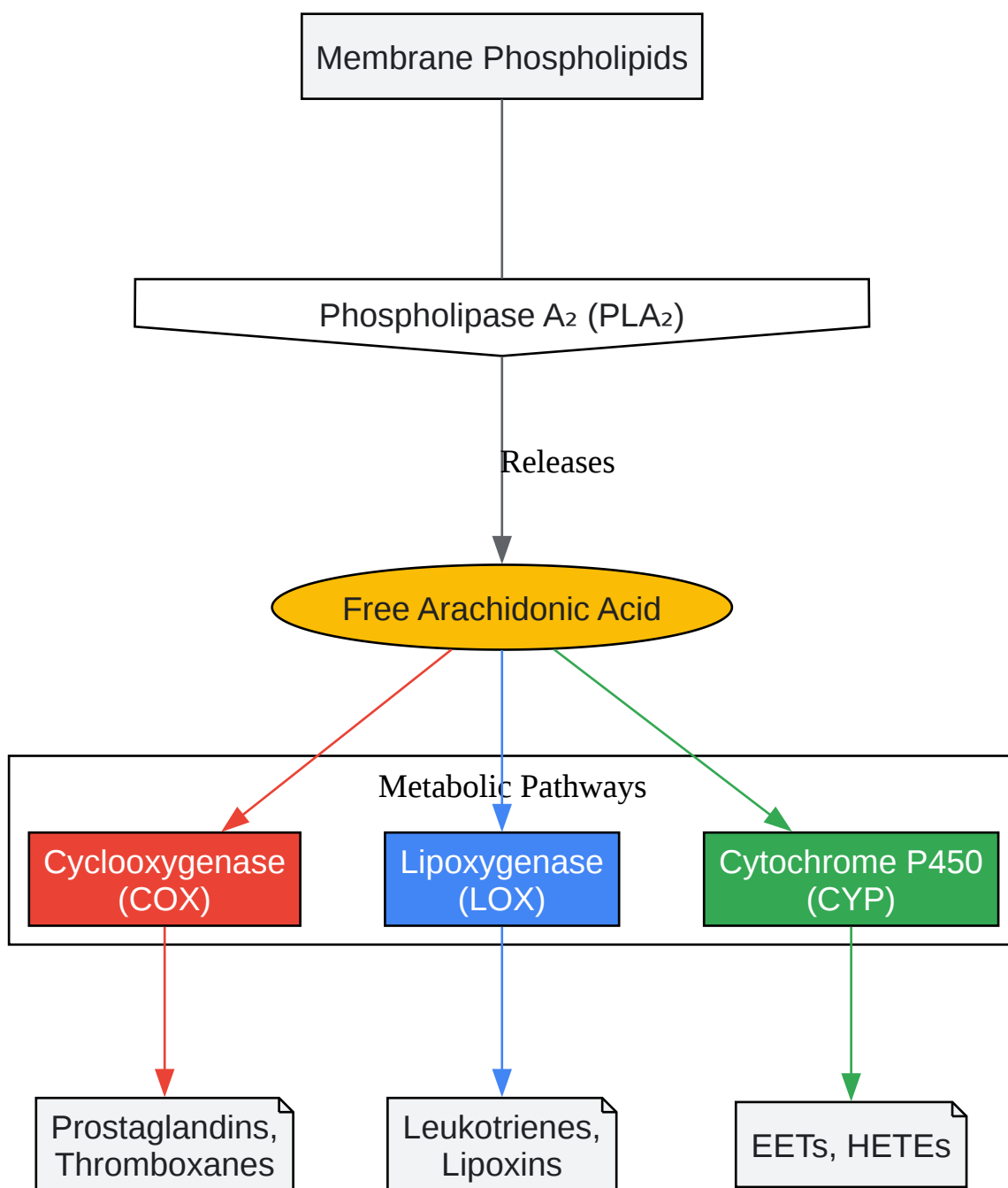
Caption: Experimental workflow for quantifying arachidonic acid using AA-d11.

Role in Signaling Pathways

Arachidonic acid is a pivotal precursor molecule for a vast array of lipid mediators, collectively known as eicosanoids, which are involved in inflammation, cell signaling, and cardiovascular biology. Free arachidonic acid is released from membrane phospholipids by the action of phospholipase A₂ (PLA₂). Once released, it is rapidly metabolized by three major enzymatic pathways:

- Cyclooxygenase (COX) Pathway: Produces prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation and platelet aggregation.
- Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which play critical roles in inflammatory and immune responses.
- Cytochrome P450 (CYP) Epoxygenase/Hydroxylase Pathway: Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and cellular signaling.

By using **Arachidonic Acid-d11**, researchers can trace its incorporation into these complex metabolic networks, helping to elucidate the dynamics of eicosanoid production and regulation in various physiological and pathological states.



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Caption: Major metabolic pathways of arachidonic acid.

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